(6R)-6-(Hydroxymethyl)oxan-2-one
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Overview
Description
(6R)-6-(Hydroxymethyl)oxan-2-one is a chemical compound that belongs to the class of organic compounds known as oxanones. These compounds are characterized by a six-membered ring containing one oxygen atom and a ketone functional group. The specific structure of this compound includes a hydroxymethyl group attached to the sixth carbon of the oxanone ring, with the (6R) configuration indicating the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(Hydroxymethyl)oxan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. For example, the reaction of a hydroxy acid with a dehydrating agent can lead to the formation of the oxanone ring. The reaction conditions typically involve heating the reaction mixture to promote cyclization and the removal of water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products. Catalysts may be employed to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-(Hydroxymethyl)oxan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the reaction conditions and reagents used.
Reduction: The ketone functional group can be reduced to form an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted oxanones
Scientific Research Applications
(6R)-6-(Hydroxymethyl)oxan-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (6R)-6-(Hydroxymethyl)oxan-2-one depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxymethyl group and the oxanone ring are key structural features that influence its binding affinity and specificity.
Comparison with Similar Compounds
(6R)-6-(Hydroxymethyl)oxan-2-one can be compared with other similar compounds, such as:
(6S)-6-(Hydroxymethyl)oxan-2-one: The enantiomer of this compound, with a different spatial arrangement of atoms.
5-(Hydroxymethyl)oxan-2-one: A compound with the hydroxymethyl group attached to the fifth carbon of the oxanone ring.
6-Methyl-oxan-2-one: A compound with a methyl group instead of a hydroxymethyl group attached to the sixth carbon of the oxanone ring.
The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
160226-44-8 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(6R)-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O3/c7-4-5-2-1-3-6(8)9-5/h5,7H,1-4H2/t5-/m1/s1 |
InChI Key |
WQVYSSMFIVWPCR-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](OC(=O)C1)CO |
Canonical SMILES |
C1CC(OC(=O)C1)CO |
Origin of Product |
United States |
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